3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanethioamide
Description
3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanethioamide is a fluorinated pyrazole derivative characterized by a trifluoromethyl (-CF₃) group at the 5-position of the pyrazole ring and a thioamide (-C(S)NH₂) functional group attached via a three-carbon chain. This compound is of interest in medicinal chemistry due to the electron-withdrawing nature of the -CF₃ group, which enhances metabolic stability and bioavailability, and the thioamide moiety, which can participate in hydrogen bonding and metal coordination . While its exact biological targets remain under investigation, structurally analogous compounds have demonstrated kinase inhibition and antimicrobial activity .
Structure
3D Structure
Properties
IUPAC Name |
3-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]propanethioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3S/c1-5-4-6(8(9,10)11)14(13-5)3-2-7(12)15/h4H,2-3H2,1H3,(H2,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJXKPHPCCJXLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)CCC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanethioamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and agrochemicals. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of a suitable hydrazine with a trifluoromethyl-substituted carbonyl compound. The resulting pyrazole can then be converted into the desired thioamide through a series of chemical transformations. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are employed to confirm the structure and purity of the compound.
Biological Activity
The biological activity of this compound has been investigated across various studies, revealing several promising pharmacological effects:
Antimicrobial Activity
Research indicates that compounds containing pyrazole moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to this compound showed effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory potential. In vitro assays showed that it could inhibit the production of pro-inflammatory cytokines, suggesting a role in modulating inflammatory pathways. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Anticancer Properties
Preliminary studies have suggested that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, potentially through the activation of caspases and modulation of apoptotic pathways. Further research is needed to elucidate the specific mechanisms involved.
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
- Case Study 1 : A clinical trial involving a pyrazole derivative similar to this compound demonstrated significant tumor reduction in patients with specific types of cancer, supporting its potential as an anticancer agent.
- Case Study 2 : In an animal model of inflammation, administration of the compound resulted in reduced swelling and pain, indicating its therapeutic potential for inflammatory diseases.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Functional Group Impact :
- The thioamide group in the target compound confers distinct electronic properties compared to the amidoxime group in its variant. The thioamide’s sulfur atom may enhance metal-binding capacity, whereas the amidoxime’s hydroxylamine group improves solubility .
- Trifluoromethyl groups in all analogues contribute to metabolic stability and resistance to oxidative degradation .
Synthetic Routes :
- The target compound and its amidoxime variant likely share synthetic precursors, such as 3-methyl-5-(trifluoromethyl)-1H-pyrazole. Thioamide formation typically involves thionation of amides using reagents like P₂S₅, whereas amidoximes are synthesized via hydroxylamine reactions .
Biological Activity: Pyrazole-thiophene hybrids (e.g., compound 7a) exhibit antimicrobial properties, suggesting that the target compound’s thioamide group could be explored for similar applications .
Stability and Commercial Viability
The discontinuation of this compound by suppliers like CymitQuimica contrasts with the commercial availability of its amidoxime variant. This may reflect challenges in synthesizing or stabilizing the thioamide group under standard storage conditions. In contrast, the amidoxime derivative’s higher purity (95%) and solubility make it more amenable to pharmaceutical formulation .
Q & A
Q. How can the synthesis of 3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanethioamide be optimized for higher yields?
Methodological Answer: Optimization involves varying reaction conditions such as catalysts, solvents, and temperature. For example:
- Catalyst Selection : Triethylamine in absolute ethanol has been effective for cyclocondensation of pyrazole intermediates, as demonstrated in analogous syntheses of 1,5-diarylpyrazole derivatives .
- Solvent Systems : Polar aprotic solvents like DMF (dimethylformamide) improve reactivity in heterocyclic coupling steps, as seen in procedures for pyrazole-thiol derivatives .
- Temperature Control : Room-temperature stirring minimizes side reactions during thioamide formation .
Q. Table 1: Comparison of Synthesis Conditions
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer: A multi-spectral approach ensures structural validation:
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., trifluoromethyl groups at δ ~110–120 ppm in ¹³C) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peaks for C₉H₁₁F₃N₃S) .
- IR Spectroscopy : Thioamide C=S stretches (~1200 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .
- Reference Data : Cross-check with NIST Chemistry WebBook for spectral benchmarks .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
Methodological Answer:
- Thermal Stability : Conduct thermogravimetric analysis (TGA) at 25–200°C to identify decomposition points .
- pH Stability : Incubate the compound in buffers (pH 3–11) and monitor degradation via HPLC over 24–72 hours .
- Light Sensitivity : Store samples in amber vials and compare UV-Vis spectra before/after light exposure .
Advanced Research Questions
Q. What mechanistic pathways govern the reactivity of the trifluoromethylpyrazole moiety?
Methodological Answer:
- Kinetic Studies : Monitor intermediate formation using in situ IR or NMR to track substituent effects (e.g., electron-withdrawing CF₃ on pyrazole ring activation) .
- Computational Modeling : Density Functional Theory (DFT) calculates charge distribution and reaction barriers for nucleophilic attack at the thioamide group .
Q. How can structure-activity relationships (SAR) be explored for pharmacological applications?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified pyrazole substituents (e.g., replacing CF₃ with Cl or CH₃) and test bioactivity .
- Biological Assays : Use in vitro models (e.g., gram-positive bacteria) to correlate substituent hydrophobicity with MIC (Minimum Inhibitory Concentration) values .
Q. Table 2: Example SAR for Pyrazole Derivatives
| Substituent | LogP | MIC (µg/mL) | Activity Trend | Reference |
|---|---|---|---|---|
| CF₃ | 2.1 | 8.5 | High antibacterial | |
| Cl | 1.8 | 12.0 | Moderate activity | |
| CH₃ | 1.5 | >50 | Low activity |
Q. How should contradictory data in biological activity studies be addressed?
Methodological Answer:
Q. What methods are suitable for evaluating the compound’s pharmacokinetic properties?
Methodological Answer:
- Plasma Stability Assays : Incubate with human liver microsomes (HLM) and quantify parent compound via LC-MS/MS over 0–120 minutes .
- Caco-2 Permeability : Assess intestinal absorption potential using monolayer transepithelial resistance (TEER) .
Q. How can solubility challenges in aqueous buffers be mitigated?
Methodological Answer:
Q. What strategies resolve stereochemical uncertainties in the compound’s structure?
Methodological Answer:
Q. How can computational tools predict interaction with biological targets?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
